
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C54H99N3O8 and a molecular weight of 918.379 g/mol . This compound is characterized by its intricate structure, which includes multiple piperidyl groups and a long hexadecyl chain. It is known for its high boiling point of 799.4°C and density of 1.04 g/cm³ .
Métodos De Preparación
The synthesis of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 1,2,3,4-butanetetracarboxylic acid and 1,2,2,6,6-pentamethyl-4-piperidylamine.
Reaction Conditions: These starting materials are reacted in an appropriate solvent under controlled conditions.
Purification: The reaction product is purified through solvent evaporation and crystallization to obtain the final compound.
Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperidyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The compound’s long hexadecyl chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be compared with similar compounds such as :
Tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate: This compound has a similar structure but lacks the hexadecyl chain.
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate: This compound has tetramethyl instead of pentamethyl piperidyl groups.
Propiedades
Número CAS |
84696-73-1 |
|---|---|
Fórmula molecular |
C54H99N3O8 |
Peso molecular |
918.4 g/mol |
Nombre IUPAC |
5-hexadecoxy-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64) |
Clave InChI |
HLNSNSZMBQAMOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(N(C(C1)(C)C)C)(C)C)(C(=O)O)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


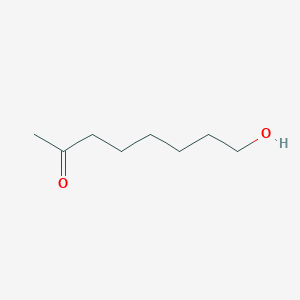
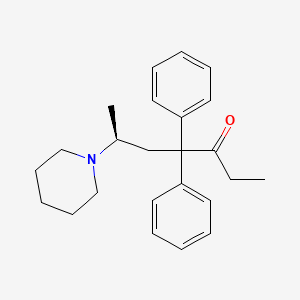

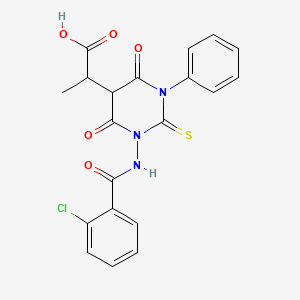
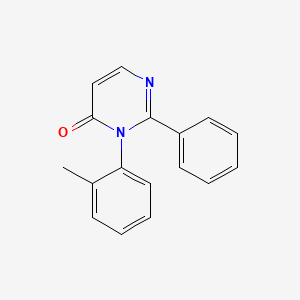
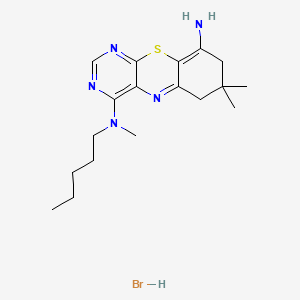
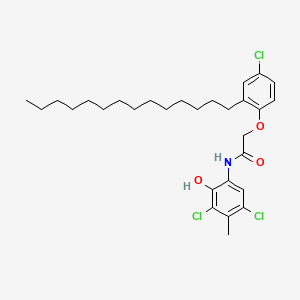
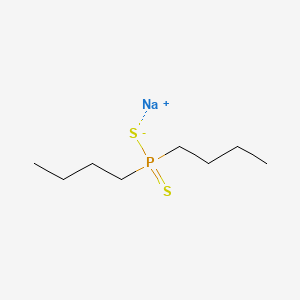
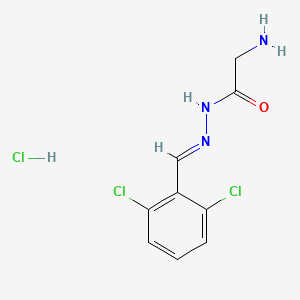



![1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol](/img/structure/B12701250.png)

